molecular formula C20H25N3O4 B5654954 2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one

2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one

Cat. No.: B5654954
M. Wt: 371.4 g/mol
InChI Key: QCEGQXVIVKCMKH-XJKSGUPXSA-N
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Description

2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one is a complex organic compound that features a unique combination of a pyrrolo[3,4-b]pyridine core and an isoquinolin-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the isoquinolin-1-one moiety: This step may involve coupling reactions such as amide bond formation.

    Introduction of the dimethoxy groups: These groups can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, 2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one may be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It may bind to receptors on the cell surface, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,2,3,4-tetrahydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one
  • 2-[2-(1,2,3,4-tetrahydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one

Uniqueness

The uniqueness of 2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one lies in its specific stereochemistry and the presence of both the pyrrolo[3,4-b]pyridine and isoquinolin-1-one moieties. This combination of structural features may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-[2-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl]-5,6-dimethoxyisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-17-6-5-15-14(19(17)27-2)7-9-22(20(15)25)12-18(24)23-10-13-4-3-8-21-16(13)11-23/h5-7,9,13,16,21H,3-4,8,10-12H2,1-2H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEGQXVIVKCMKH-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C=C2)CC(=O)N3CC4CCCNC4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)C(=O)N(C=C2)CC(=O)N3C[C@@H]4CCCN[C@@H]4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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